![molecular formula C₉H₁₄OS B1141866 2-Norbornanethiol, acetate CAS No. 90611-37-3](/img/structure/B1141866.png)
2-Norbornanethiol, acetate
Description
Synthesis Analysis
The synthesis of compounds related to 2-norbornanethiol, acetate, involves innovative methods such as the direct synthesis of 2-norbornanone dithioacetals from cyclopentenone dithioacetals and dienophiles, utilizing thermal interconversion between cyclic dithioacetals and vinyl sulfide forms, achieving yields of 79–93% (Ohkita et al., 1996). Additionally, acetic-methacrylic acid diesters of norbornane-2,5-diol have been synthesized, indicating the compound's versatility in forming polymers (Mamedov & Kadyrly, 2010).
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to 2-norbornanethiol, acetate, such as bis(μ-acetato)-bis(norbornadiene)dirhodium(I), has been analyzed, revealing a centrosymmetric monoclinic space group and highlighting the compound's structural complexity (Reis et al., 1979).
Chemical Reactions and Properties
2-Norbornanethiol, acetate, and its derivatives engage in a variety of chemical reactions, demonstrating significant antibacterial activity against both Gram-negative and Gram-positive bacteria in studies of cationic norbornanes as peptidomimetic antibacterial agents (Hickey et al., 2015). Moreover, the reaction of norbornene with allylic acetates under palladium catalysis produces methylenetricyclo[4.2.1.02,5]nonane, showcasing the compound's reactivity and potential for creating complex structures (Tsukada et al., 2000).
Physical Properties Analysis
The physical properties of 2-norbornanethiol, acetate derivatives, such as their ability to form hydrogen bonds in crystal structures, have been examined. For instance, a norbornyl-2-acetyl derivative of cholic acid demonstrated varying crystal structures based on the solvent's ability to form hydrogen bonds, indicating the compound's versatility and interaction with different environments (Miragaya et al., 2009).
Chemical Properties Analysis
The chemical properties of related compounds, such as the BF2 complex of fluorinated dipyrrolyldiketone, have been studied, showing efficient binding for acetate anions. This highlights the potential of norbornane derivatives in developing receptors for specific anion detection, further exemplifying the chemical versatility and applicability of 2-norbornanethiol, acetate and its derivatives in advanced chemical research (Maeda & Ito, 2006).
Scientific Research Applications
Norbornane Compounds in Pharmaceutical Research
Norbornane compounds, including 2-norbornanethiol, acetate, have garnered attention in pharmaceutical research due to their unique bicyclic structure, which provides an interesting framework for studying structure-activity relationships. The special molecular shape, voluminous bicyclic carbon skeleton, and sterically fixed position of substituents make these compounds suitable test molecules in drug research. They are not only utilized medicinally but also serve as key molecules for exploring new pharmacological activities and understanding the molecular basis of drug action (Buchbauer & Pauzenberger, 1991).
Acetoin Production and Applications
Acetoin, a compound related to the metabolic pathways of 2-norbornanethiol, acetate, plays a significant role in various industries, including food, cosmetics, and bio-based chemicals. It is valued for its flavor and fragrance properties and serves as a bio-based platform chemical due to its production from renewable biomass. Strategies to enhance the fermentative production of acetoin have been explored to improve yield and efficiency, highlighting the importance of optimizing microbial processes for industrial applications. This underscores the potential of 2-norbornanethiol, acetate derivatives in contributing to sustainable chemical synthesis and biotechnological advancements (Xiao & Lu, 2014).
Biodegradation of Cellulose Acetate-Based Materials
Research into the biodegradation of cellulose acetate, a material related to the acetate component of 2-norbornanethiol, acetate, has significant environmental implications. Understanding the degradation mechanisms and exploring methods to reduce the environmental persistence of cellulose acetate-based materials are crucial for mitigating plastic pollution. This area of research focuses on the biological, chemical, and photochemical degradation pathways, offering insights into developing more eco-friendly materials and disposal methods. The comprehensive study of these degradation processes is vital for advancing material sciences and environmental sustainability (Puls, Wilson, & Hölter, 2011).
properties
IUPAC Name |
S-(2-bicyclo[2.2.1]heptanyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEZPHRQPYDGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920279 | |
Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Norbornanethiol, acetate | |
CAS RN |
24584-23-4, 90611-37-3 | |
Record name | 2-Norbornanethiol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC93922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Bicyclo[2.2.1]heptan-2-yl ethanethioatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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